![molecular formula C16H15FN4O2S B2672833 7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797288-11-9](/img/structure/B2672833.png)
7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationship (SAR) revealed that the most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .Chemical Reactions Analysis
The synthesis of pyrimidines involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Scientific Research Applications
Novel Drug Discovery
Compounds related to "7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine" have been synthesized and evaluated for their medicinal properties. The synthesis of novel pyrazoles and their derivatives has shown significant potential in addressing global drug needs, with some compounds exhibiting promising antioxidant, anti-breast cancer, and anti-inflammatory properties. These findings indicate the importance of these compounds in novel drug discovery, particularly as potential COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Antimicrobial Activity
Research into pyrazolo[1,5-a]pyrimidine ring systems has uncovered that these compounds can exhibit antimicrobial activity exceeding that of reference drugs. The presence of the phenylsulfonyl moiety in these compounds has been linked to enhanced antimicrobial effects, suggesting their potential use in developing new antimicrobial agents (Alsaedi et al., 2019).
Cancer Therapeutics
Compounds derived from "7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine" have shown potential as cancer therapeutic agents. For instance, imidazo[1,2-a]pyridine derivatives have been identified as novel PI3 kinase p110alpha inhibitors, displaying significant inhibitory activity and selectivity. Such compounds have inhibited cell proliferation in vitro and suppressed tumor growth in vivo, highlighting their potential as cancer therapeutic agents (Hayakawa et al., 2007).
Future Directions
Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Understanding the SAR of heterocycle-fused pyrimidines will help in getting a better overview of the molecules concerning their activity and potency profile as future EGFR inhibitors .
properties
IUPAC Name |
11-(2-fluorophenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-11-8-16-18-9-12-10-20(7-6-14(12)21(16)19-11)24(22,23)15-5-3-2-4-13(15)17/h2-5,8-9H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTGWZWVKBWPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=CC=C4F)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine |
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